molecular formula C10H6N2O B1590410 2-Formyl-1H-indole-6-carbonitrile CAS No. 104291-63-6

2-Formyl-1H-indole-6-carbonitrile

Cat. No. B1590410
M. Wt: 170.17 g/mol
InChI Key: GZRGVNQOBGZODJ-UHFFFAOYSA-N
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Description

“2-Formyl-1H-indole-6-carbonitrile” is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. It is used as a reactant in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “2-Formyl-1H-indole-6-carbonitrile” is represented by the InChI code 1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Formyl-1H-indole-6-carbonitrile” include a molecular weight of 170.17 g/mol, and it is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Highly Functionalized Indoles : 2-Formyl-1H-indole-6-carbonitrile is used in the synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating its versatility in creating di-, tri-, and tetra-substituted indole derivatives (Hrizi et al., 2021).

  • Formation of Metal Complexes : Research shows the ability of 2-Formyl-1H-indole-6-carbonitrile to form metal complexes with potential antimicrobial activity. This was demonstrated through the synthesis and characterization of dithiocarbamate ligands derived from this compound (Al-Obaidy et al., 2020).

Biological and Pharmacological Applications

  • Cytotoxic Activity against Cancer Cells : Compounds derived from 2-Formyl-1H-indole-6-carbonitrile have been synthesized and tested for their cytotoxic activity against various human cancer cell lines. This indicates the potential use of these compounds in cancer research and treatment (Radwan et al., 2020).

Fluorescence and Optical Properties

  • Fluorescence Emission : Some derivatives of 2-Formyl-1H-indole-6-carbonitrile exhibit fluorescence properties, suggesting their use in optical and imaging applications. The specific conditions and structures of these derivatives determine their emission characteristics (Zalte et al., 2020).

Safety And Hazards

The safety information for “2-Formyl-1H-indole-6-carbonitrile” includes several hazard statements: H302+H312+H332-H315-H317-H319-H335, indicating potential hazards upon exposure. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-formyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGVNQOBGZODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544010
Record name 2-Formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-1H-indole-6-carbonitrile

CAS RN

104291-63-6
Record name 2-Formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Lazo, R Nunes, JJ Skoko, PEQ de Oliveira… - Bioorganic & medicinal …, 2006 - Elsevier
… were synthesized according to literature procedures with slight changes.25, 26 Specifically, NU-126 was obtained by a Horner–Wittig reaction between 2-formyl-1H-indole-6-carbonitrile…
Number of citations: 69 www.sciencedirect.com

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